

# An In--Depth Technical Guide to Ethyl (diethoxymethyl)phosphinate: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Ethyl (diethoxymethyl)phosphinate*

CAS No.: 65600-74-0

Cat. No.: B1311971

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Prepared by: Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a comprehensive overview of **Ethyl (diethoxymethyl)phosphinate** (EDMP), a versatile organophosphorus compound with significant potential as a synthetic intermediate. We will detail its core physicochemical properties, including its molecular formula and weight, and present a thorough examination of its synthesis and chemical reactivity. Emphasis is placed on the compound's role as a precursor for more complex phosphinates and phosphonates, highlighting its relevance in organic synthesis and potential applications in medicinal chemistry and materials science. This document serves as a critical resource for researchers aiming to leverage EDMP in their development programs.

## Core Physicochemical Properties

**Ethyl (diethoxymethyl)phosphinate**, registered under CAS number 65600-74-0, is an H-phosphinate ester. These compounds are characterized by a tetrahedral phosphorus center bonded to one alkyl or aryl group, one alkoxy group, an oxygen atom via a double bond, and a hydrogen atom. This P-H bond is a key feature, imparting unique reactivity to the molecule.

## Molecular Structure and Identifiers

The molecular structure of **Ethyl (diethoxymethyl)phosphinate** consists of a central phosphorus atom double-bonded to an oxygen atom. The phosphorus is also single-bonded to an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>), a hydrogen atom, and a diethoxymethyl group [-CH(OCH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>].

Some databases may list the molecular formula as a phosphonium cation, C<sub>7</sub>H<sub>16</sub>O<sub>4</sub>P<sup>+</sup>, with a molecular weight of 195.17 g/mol [1][2]. This representation corresponds to a tautomeric form or a related cationic species. However, for the neutral H-phosphinate compound, the correct molecular formula is C<sub>7</sub>H<sub>17</sub>O<sub>4</sub>P, with a calculated molecular weight of approximately 196.18 g/mol [3]. This guide will focus on the neutral species, which is the relevant form for the synthetic applications discussed herein.

Diagram 1: 2D Structure of **Ethyl (diethoxymethyl)phosphinate**

Caption: Molecular structure of **Ethyl (diethoxymethyl)phosphinate**.

## Summary of Properties

The key quantitative data for **Ethyl (diethoxymethyl)phosphinate** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	ethyl (diethoxymethyl)phosphinate	N/A
Synonyms	diethoxymethylphosphinic acid ethyl ester	[1]
CAS Number	65600-74-0	[1][3][4]
Molecular Formula	C <sub>7</sub> H <sub>17</sub> O <sub>4</sub> P	[3][5][6]
Molecular Weight	196.18 g/mol	[3][7]
Appearance	Colorless liquid	[3]

## Synthesis and Manufacturing

The synthesis of **Ethyl (diethoxymethyl)phosphinate** typically leverages the reactivity of simpler phosphorus precursors. A common and effective route involves the reaction of ethyl phosphinate with triethyl orthoformate.

## Causality in Synthetic Design

The choice of ethyl phosphinate as a starting material is strategic; its P-H bond can readily add across the activated C-O bond of the orthoformate. This reaction, often catalyzed by a Lewis acid or proceeding under thermal conditions, forms the diethoxymethyl C-P bond directly. This approach is favored for its high atom economy and the relatively mild conditions required, preventing decomposition of the desired product. Purification by vacuum distillation is the standard method due to the liquid nature and thermal stability of the product.[8]

## Detailed Experimental Protocol: Synthesis of EDMP

This protocol describes a robust method for the laboratory-scale synthesis of **Ethyl (diethoxymethyl)phosphinate**.

Materials:

- Ethyl phosphinate (H-P(O)(OEt)H)

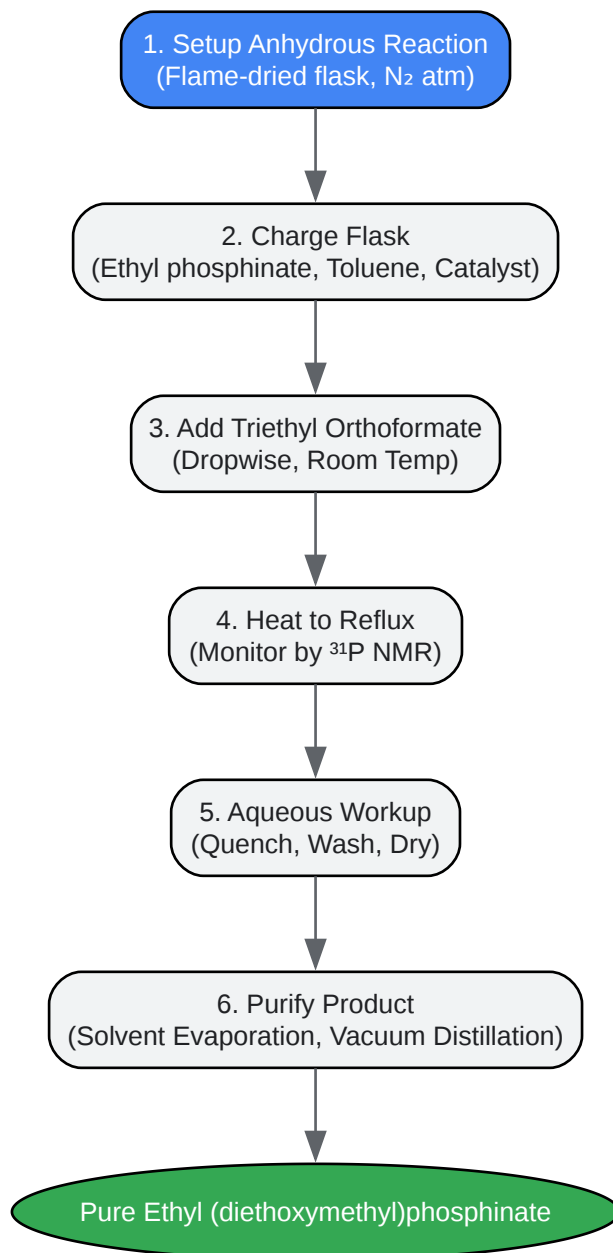
- Triethyl orthoformate ( $\text{CH}(\text{OEt})_3$ )
- Anhydrous Toluene
- Lewis acid catalyst (e.g.,  $\text{ZnCl}_2$  or  $\text{BF}_3 \cdot \text{OEt}_2$ )
- Saturated sodium bicarbonate solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- **Reaction Setup:** A 3-neck round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.
- **Charging the Flask:** The flask is charged with ethyl phosphinate and anhydrous toluene.
- **Catalyst Addition:** A catalytic amount of a Lewis acid (e.g.,  $\text{ZnCl}_2$ ) is added to the stirred solution.
- **Addition of Reagent:** Triethyl orthoformate is added dropwise from the dropping funnel at room temperature. An exotherm may be observed.
- **Reaction:** After the addition is complete, the reaction mixture is heated to a gentle reflux and maintained for several hours. The progress of the reaction is monitored by  $^{31}\text{P}$  NMR spectroscopy, observing the disappearance of the starting ethyl phosphinate signal and the appearance of the product signal.
- **Workup:** The mixture is cooled to room temperature and quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.
- **Purification:** The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield **Ethyl (diethoxymethyl)phosphinate** as a colorless liquid.

## Workflow Diagram for Synthesis

Diagram 2: Synthesis Workflow



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Caption: Step-by-step workflow for the synthesis of EDMP.

## Chemical Reactivity and Applications

The synthetic utility of EDMP stems from the reactivity of its P-H bond, which allows it to act as a nucleophile in various transformations. This makes it a valuable building block for creating more elaborate organophosphorus compounds.

## Reactivity of the P-H Bond

The hydrogen atom directly attached to the phosphorus is acidic and can be removed by a base. The resulting phosphite tautomer or phosphinate anion is a potent nucleophile. This reactivity is central to its use in reactions such as:

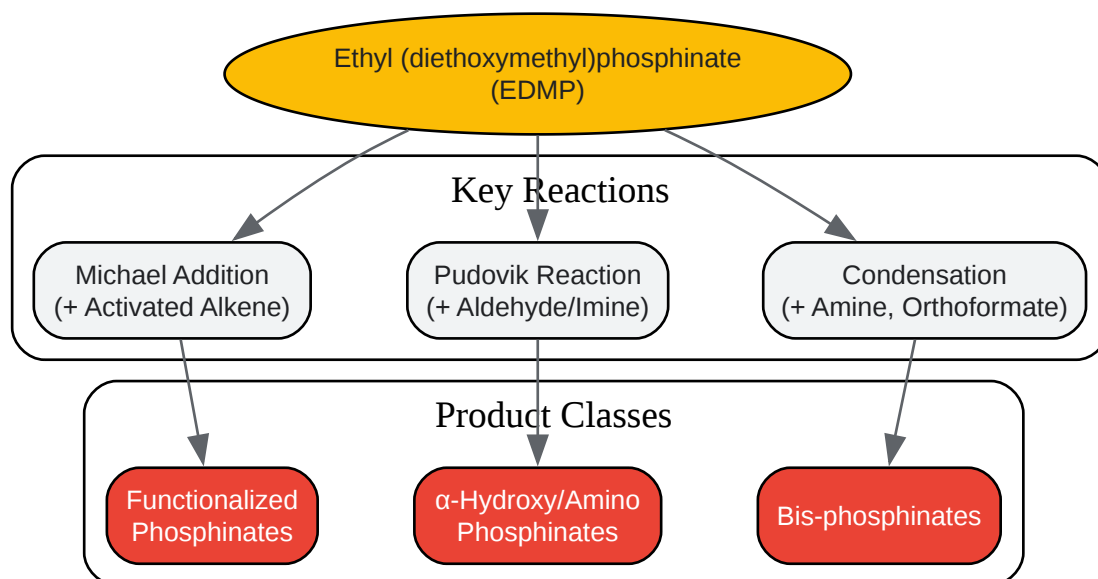
- Michael Additions: The P-H bond can add across activated alkenes. For example, reaction with methacrylonitrile in the presence of a base yields ethyl 2-cyanopropyl(diethoxymethyl)phosphinate[9].
- Pudovik and Abramov Reactions: It can add to aldehydes and imines to form  $\alpha$ -hydroxy and  $\alpha$ -amino phosphinates, respectively.
- Three-Component Condensations: It can react with an amine and an orthoformate to generate aminomethylenebis-H-phosphinates[3].

## Applications in Synthesis and Drug Discovery

EDMP is primarily used as a precursor to other organophosphorus compounds[3]. The phosphinate and phosphonate moieties are of significant interest in drug development. They can act as stable bioisosteres of natural phosphates, carboxylates, or tetrahedral transition states of enzymatic reactions[10][11]. The C-P bond is resistant to enzymatic hydrolysis, a property that can improve the metabolic stability and pharmacokinetic profile of a drug candidate[10][12].

While EDMP itself is not a therapeutic agent, it serves as a key intermediate for synthesizing molecules that may have applications as antiviral, anticancer, or anti-osteoporotic drugs[10][11].

Diagram 3: Synthetic Utility of EDMP



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Caption: Role of EDMP as a precursor in synthetic chemistry.

## Analytical Characterization

Confirming the identity and purity of synthesized **Ethyl (diethoxymethyl)phosphinate** requires standard analytical techniques, particularly NMR spectroscopy.

Technique	Expected Observations
<sup>31</sup> P NMR	A doublet in the proton-coupled spectrum due to the one-bond P-H coupling ( <sup>1</sup> J <sub>PH</sub> ), typically with a large coupling constant (hundreds of Hz). In a proton-decoupled spectrum, a single sharp peak is expected[13]. The chemical shift is characteristic of H-phosphinates.
<sup>1</sup> H NMR	A characteristic doublet for the P-H proton with a large <sup>1</sup> J <sub>HP</sub> coupling constant. Distinct signals for the ethoxy and diethoxymethyl groups, showing expected multiplicities and integrations. The methine proton of the diethoxymethyl group will appear as a doublet due to coupling with phosphorus ( <sup>2</sup> J <sub>HP</sub> )[13].
<sup>13</sup> C NMR	Signals for all seven carbon atoms, with those closer to the phosphorus atom showing coupling (J <sub>PC</sub> ).
IR Spectroscopy	Characteristic absorption bands for P=O stretch (strong, ~1250 cm <sup>-1</sup> ), P-H stretch (~2400 cm <sup>-1</sup> ), and C-O stretches.
Mass Spectrometry	The molecular ion peak (M+H) <sup>+</sup> at m/z 197.09 should be observable under appropriate soft ionization conditions (e.g., ESI).

## Conclusion

**Ethyl (diethoxymethyl)phosphinate** is a valuable and versatile reagent in organophosphorus chemistry. Its defining feature, the reactive P-H bond, allows for its use as a nucleophilic building block in a wide array of synthetic transformations. For researchers in organic synthesis and drug development, EDMP provides a reliable entry point for the creation of complex phosphinate and phosphonate-containing molecules, which are increasingly recognized for their therapeutic potential as stable bioisosteres. A thorough understanding of its properties,

synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the laboratory.

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